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  • Product: 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL
  • CAS: 1006597-09-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and Molecular Properties of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Abstract This technical guide provides a comprehensive analysis of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a member of the pharmacologically significant pyrazolo[3,4-d]pyrimidine class of heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a member of the pharmacologically significant pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. As structural analogs of purines, these molecules are of considerable interest in drug discovery, demonstrating a wide array of biological activities, including kinase inhibition.[1][2] While specific crystallographic data for the title compound is not publicly available, this guide leverages detailed structural data from its close analog, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, to provide expert insights into its expected solid-state architecture and intermolecular interactions.[3][4] We present a robust, field-proven protocol for its synthesis, detail expected analytical and spectroscopic properties, and discuss the critical role of its structural features in dictating its molecular behavior. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study and application of novel heterocyclic scaffolds.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, primarily because it acts as a bioisostere of adenine, a fundamental component of DNA, RNA, and the universal energy currency, ATP.[2][5] This structural mimicry allows these compounds to competitively bind to the ATP-binding sites of various enzymes, particularly protein kinases. The dysregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[5]

Derivatives of this scaffold have been extensively investigated and have shown potent inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), Src kinase, and Epidermal Growth Factor Receptor (EGFR).[6][7][8] The 1-aryl substitution, as seen in the title compound, is a common feature in many potent kinase inhibitors, where the aryl group often occupies a hydrophobic pocket within the enzyme's active site, contributing to binding affinity and selectivity. The 4-ol (or its tautomeric 4-one) moiety is crucial, often participating in key hydrogen bonding interactions with the hinge region of the kinase.[2]

This guide focuses on the specific derivative, 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, to provide a detailed framework for its synthesis, characterization, and structural analysis.

Synthesis and Characterization

The synthesis of 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-ols is typically achieved through a well-established, two-step synthetic sequence starting from the appropriate arylhydrazine and a suitable cyano-containing three-carbon component, followed by cyclization.

Proposed Synthetic Protocol

The most direct and widely adopted methodology involves the cyclization of an aminopyrazole carbonitrile precursor with formic acid.[3] This method is reliable and generally proceeds with high yield.

Step 1: Synthesis of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

This precursor is synthesized by the condensation of (2-chlorophenyl)hydrazine with ethoxymethylenemalononitrile (EMMN). The reaction proceeds via a nucleophilic attack of the hydrazine onto the electron-deficient double bond of EMMN, followed by cyclization and elimination of ethanol.

Step 2: Cyclization to form 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

The aminopyrazole precursor undergoes cyclization upon heating in formic acid. The formic acid serves as both the reagent, providing the final carbon atom for the pyrimidine ring, and the solvent.

Experimental Protocol: A Self-Validating System

Materials and Reagents:

  • (2-Chlorophenyl)hydrazine hydrochloride

  • Ethoxymethylenemalononitrile (EMMN)

  • Sodium Acetate

  • Ethanol, 95%

  • Formic Acid, >98%

  • Deionized Water

  • Ice

Protocol:

  • Synthesis of Precursor (5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile): a. In a 250 mL round-bottom flask, dissolve (2-chlorophenyl)hydrazine hydrochloride (10 mmol) and sodium acetate (12 mmol) in a mixture of ethanol (50 mL) and water (10 mL). b. Stir the mixture at room temperature for 15 minutes to generate the free hydrazine base in situ. c. Add ethoxymethylenemalononitrile (10 mmol) dropwise to the solution. An exothermic reaction may be observed. d. Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. e. Upon completion, allow the mixture to cool to room temperature. The product will often precipitate. f. Cool the mixture further in an ice bath for 30 minutes and collect the precipitate by vacuum filtration. g. Wash the solid with cold ethanol and dry under vacuum to yield the aminopyrazole precursor.

  • Synthesis of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: a. Place the dried aminopyrazole precursor (5 mmol) in a 100 mL round-bottom flask. b. Add formic acid (20 mL) to the flask. c. Heat the mixture to reflux (approximately 105-110 °C) for 6-8 hours.[3] Again, monitor the reaction via TLC until the starting material is consumed. d. After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 mL of ice-water. e. A precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation. f. Collect the solid product by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum at 60 °C. g. For crystallographic analysis, the crude product should be recrystallized from a suitable solvent, such as ethanol or a DMF/water mixture.[3]

Visualization of Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A (2-Chlorophenyl)hydrazine C 5-amino-1-(2-chlorophenyl) -1H-pyrazole-4-carbonitrile A->C EtOH/H2O, NaOAc B Ethoxymethylenemalononitrile (EMMN) B->C C_ref Precursor from Step 1 D 1-(2-Chlorophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-ol C_ref->D Formic Acid, Reflux

Caption: Synthetic pathway for 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Predicted Molecular Properties and Spectroscopic Data

Based on data from closely related analogs, the following properties are anticipated for the title compound.[1][8]

PropertyPredicted Value / Key Features
Molecular Formula C₁₁H₇ClN₄O
Molecular Weight 246.65 g/mol
Appearance White to off-white crystalline solid.
¹H NMR (DMSO-d₆)~12.0-13.0 ppm (s, 1H): Broad singlet for the N-H proton of the pyrimidinone ring. ~8.2-8.4 ppm (s, 1H): Singlet for the C6-H proton. ~8.1-8.3 ppm (s, 1H): Singlet for the C3-H proton. ~7.5-7.8 ppm (m, 4H): Multiplets corresponding to the four protons of the 2-chlorophenyl ring.
¹³C NMR (DMSO-d₆)~157-160 ppm: C4 (carbonyl carbon). ~153-155 ppm: C7a. ~149-151 ppm: C6. ~130-136 ppm: Aromatic carbons of the chlorophenyl ring and C3. ~100-105 ppm: C3a.
IR Spectroscopy (KBr)~3200-2800 cm⁻¹: Broad absorption due to N-H and C-H stretching. ~1700-1680 cm⁻¹: Strong C=O stretching vibration (amide I band). ~1600-1580 cm⁻¹: C=N and C=C stretching vibrations. ~750-770 cm⁻¹: Strong band for C-Cl stretching.
Mass Spectrometry (EI)m/z (%): 246 (M⁺), with a characteristic M+2 peak at ~248 (approx. 3:1 ratio) due to the ³⁵Cl/³⁷Cl isotopes.

Crystal Structure and Solid-State Properties

While the specific crystal structure of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has not been reported, a detailed analysis of the high-resolution crystal structure of its parent compound, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one , provides a robust model for predicting its solid-state architecture.[3][9]

Analysis of the Analog Structure: 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

The crystal structure of the 1-phenyl analog reveals several key features that are foundational to the packing of this class of molecules.

  • Planarity and Conformation: The fused pyrazolo[3,4-d]pyrimidine ring system is essentially planar.[3] The phenyl ring at the N1 position is twisted relative to this plane, exhibiting a dihedral angle of 34.72 (6)°.[3][4] This non-planar conformation is a common feature of 1-aryl substituted heterocycles and is critical for minimizing steric hindrance while allowing for potential π-π interactions.

  • Primary Hydrogen Bonding Motif: The most dominant intermolecular interaction is the classical N—H···O hydrogen bond . Molecules form centrosymmetric dimers through this interaction, creating a robust R²₂(8) graph set motif. This head-to-head dimerization is a highly predictable and stabilizing feature in pyrimidinone crystal packing.[3]

  • Secondary and Weak Interactions: The crystal packing is further consolidated by a network of weaker interactions:

    • C—H···O and C—H···N Bonds: These non-classical hydrogen bonds link the primary dimers into extended supramolecular bands.[3][9]

    • π···π Stacking: Stacking interactions occur between the pyrimidine and pyrazole rings of adjacent molecules, further stabilizing the lattice.[3]

    • C—H···π Interactions: The packing is also influenced by interactions between the phenyl rings of neighboring molecules.[3]

Predicted Impact of the 2-Chloro Substituent

The introduction of a chlorine atom at the ortho position of the phenyl ring is expected to induce specific, predictable changes to the crystal structure.

  • Steric Influence on Dihedral Angle: The steric bulk of the chlorine atom will likely increase the dihedral angle between the phenyl ring and the pyrazolopyrimidine plane. This "push" will alter the overall molecular conformation, which in turn will affect the efficiency of crystal packing and may influence binding to a biological target.

  • Introduction of New Intermolecular Interactions: The electronegative chlorine atom can act as a weak hydrogen bond acceptor. This could introduce additional C—H···Cl interactions into the crystal lattice, potentially creating a more complex three-dimensional network and influencing physical properties like melting point and solubility.

  • Alteration of π-System Electronics: The electron-withdrawing nature of the chlorine atom will modulate the electronic properties of the phenyl ring, which could subtly alter the strength and geometry of any C—H···π and π···π stacking interactions.

Visualization of Predicted Intermolecular Interactions

G mol1 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol N-H···O C-H···N/O C-H···Cl π-π Stacking mol2 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol N-H···O C-H···N/O C-H···Cl π-π Stacking mol1:n->mol2:n Strong H-Bond Dimer (R²₂(8) motif) mol3 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol N-H···O C-H···N/O C-H···Cl π-π Stacking mol1:c->mol3:h C-H···N/O mol1:pi->mol3:pi π-π Stacking mol4 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol N-H···O C-H···N/O C-H···Cl π-π Stacking mol1:cl->mol4:h C-H···Cl (Predicted) mol2:c->mol4:h C-H···N/O mol3:n->mol4:n Strong H-Bond Dimer (R²₂(8) motif)

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol represents a valuable target for synthesis and study within the broader field of medicinal chemistry. This guide provides a comprehensive, technically grounded framework for its preparation and characterization. By leveraging high-quality data from the closely related 1-phenyl analog, we have established a strong predictive model for its crystal structure and molecular properties.

The key takeaways for researchers are the robust synthetic protocol and the critical analysis of the intermolecular forces expected to govern its solid-state structure. The formation of strong N—H···O hydrogen-bonded dimers is the primary organizing principle, with the 2-chloro substituent anticipated to modulate the molecular conformation and introduce additional weak C—H···Cl interactions.

The definitive elucidation of this compound's properties awaits experimental validation. We strongly recommend the single-crystal X-ray diffraction analysis of this molecule to confirm these predictions and to provide a precise, atomic-level understanding of its structure. Such data would be invaluable for structure-based drug design efforts targeting kinases and other ATP-dependent enzymes.

References

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. Link

  • Cushnie, W., & Lamb, A. J. (2005). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 47(24), 5975-5989.
  • Kadirova, Sh. A., et al. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, E81, 1076-1079. Link

  • Zhang, X., Lin, Q., & Zhong, P. (2010). A facile one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. Molecules, 15(5), 3079-3086. Link

  • Radi, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Combinatorial Science, 16(6), 286-302. Link

  • Kadirova, Sh. A., et al. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. ResearchGate. Link

  • Patel, K. D., et al. (2010). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research, 2(4), 2275-2281.
  • Kadirova, Sh. A., et al. (2025). Crystal structure of 1-phenyl-1 H-pyrazolo-[3,4- d]pyrimidin-4(5 H)-one. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 11), 1076-1079. Link

  • Mohabbat, A., et al. (2025). Hydrogen-Bonded Ladder Motifs in Naphthalene Dicarboxamides: Influence of Linear vs. Angular Amide Orientation. ResearchGate. Link

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. Link

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2014).
  • El Fal, M., et al. (2014). Crystal structure of 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1005. Link

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3, 4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. Link

  • Tintori, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. Link

  • Fayed, E. A., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. International Journal of Organic Chemistry, 7(2), 147-161. Link

  • Ali, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(45), 29285-29304. Link

  • 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. MilliporeSigma. Link

  • El-Damasy, D. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6989. Link

  • 1-[(4-chlorophenyl)methyl]-1h-pyrazolo[3,4-d]pyrimidin-4-ol. PubChemLite. Link

  • 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Sigma-Aldrich. Link

  • 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. NextSDS. Link

  • Search - Access Structures. CCDC. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Abstract This application note presents a detailed, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This pyrazolopyrimidine derivative is of significant interest in pharmaceutical research and development, necessitating a reliable analytical method for its characterization and quality control. The described method is designed to be specific, linear, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with a comprehensive protocol, from initial chromatographic parameter selection to full method validation.

Introduction

1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound belonging to the pyrazolopyrimidine class of molecules. This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including acting as kinase inhibitors for anticancer therapies.[5] The development of novel therapeutic agents requires rigorous analytical methods to ensure the identity, purity, and concentration of the active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1][6]

This guide provides a systematic approach to developing a quantitative HPLC method for 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, starting from its fundamental physicochemical properties and culminating in a fully validated analytical procedure.

Analyte Information:

ParameterValueSource
Compound Name 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol-
Synonym(s) 1-(2-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Molecular Formula C₁₁H₇ClN₄O
Molecular Weight 246.66 g/mol
Structure Inferred from name

The structure, containing aromatic and heterocyclic moieties, suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The presence of nitrogen atoms in the heterocyclic rings indicates that the compound's ionization state will be pH-dependent, a critical consideration for mobile phase selection in reversed-phase chromatography.[7][8]

HPLC Method Development Strategy

The development of a robust HPLC method follows a logical progression from initial parameter selection to fine-tuning for optimal performance. The workflow is designed to achieve a symmetric peak shape, adequate retention, and resolution from potential impurities.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization A Analyte Characterization (UV Spectrum, Solubility) B Column Selection (C18, 5 µm, 4.6x150 mm) A->B C Mobile Phase Screening (ACN/H₂O vs. MeOH/H₂O) B->C D Detector Wavelength (e.g., 254 nm) C->D E Mobile Phase Composition (Isocratic vs. Gradient) D->E Initial Conditions F pH Adjustment (e.g., Formic Acid, TFA) E->F G Flow Rate & Temperature (1.0 mL/min, 30 °C) F->G H Fine-Tuning (Peak Shape, Retention Time) G->H I Final Method for Validation H->I Optimized Method MethodValidation Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Analyte vs. Blank/Placebo) Validation->Specificity Linearity Linearity & Range (5-6 concentrations, r² > 0.999) Validation->Linearity Accuracy Accuracy (% Recovery at 3 levels) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness (Small variations in method) Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Sources

Application

Application Note: Advanced Molecular Docking Protocols for 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in Kinase Drug Discovery

Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Mechanistic Rationale The p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged, highly versatile pharmacophore in targeted oncology. Its profound efficacy stems from its structural and stereoelectronic homology to adenine (9H-purin-6-amine), allowing it to act as a bioisosteric replacement that competitively binds the ATP-binding pocket of critical kinases[1],[2].

When utilizing 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol , the structural modifications introduce specific causal advantages for binding affinity:

  • The Pyrazolo[3,4-d]pyrimidine Core: Mimics the purine ring, establishing critical bidentate hydrogen bonds with the highly conserved hinge region of kinases (e.g., Met793 in EGFR, Cys919 in VEGFR-2)[3],[1].

  • The 1-(2-Chlorophenyl) Substitution: The bulky, electronegative ortho-chloro group forces the phenyl ring out of coplanarity with the core scaffold. This specific dihedral angle allows the moiety to project deep into the hydrophobic selectivity pocket (Pocket II) adjacent to the gatekeeper residue, enhancing target selectivity and minimizing entropic penalties upon binding[4].

Pathway ATP ATP Kinase Target Kinase (e.g., EGFR / VEGFR-2) ATP->Kinase Binds Hinge Region Substrate Downstream Effectors (Ras / MAPK) Kinase->Substrate Phosphorylation Inhibitor 1-(2-Chlorophenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol Inhibitor->Kinase Competitive Inhibition Tumor Tumor Proliferation Substrate->Tumor Signal Cascade

Kinase inhibition mechanism by pyrazolo[3,4-d]pyrimidine purine bioisosteres.

Self-Validating Experimental Workflow

A robust molecular docking protocol cannot rely on static scoring functions alone; it must be a self-validating system where each step physically justifies the next. The following protocol outlines the precise methodology for docking 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Workflow LigPrep Ligand Preparation (Tautomer/pH Optimization) Dock Precision Docking (SP to XP Scoring) LigPrep->Dock ProtPrep Protein Preparation (Desolvation & H-bond Network) Grid Grid Generation (Centered on Hinge Residue) ProtPrep->Grid Grid->Dock MD MD Simulation (MM-GBSA Free Energy) Dock->MD

Self-validating molecular docking and MD simulation workflow for kinase targets.

Phase 1: Ligand Preparation and Conformational Analysis

Causality: The compound exhibits lactam-lactim tautomerism (4-hydroxy vs. 4-oxo form). At physiological pH (7.4), the tautomeric distribution dictates the hydrogen bond donor/acceptor topology. Docking the incorrect tautomer will result in a 180° flipped pose or a complete failure to identify the critical hinge interaction due to donor-donor electrostatic clashes.

  • Structure Input: Import the 2D structure of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol into a ligand preparation suite (e.g., Schrödinger LigPrep or AutoDock Tools).

  • State Generation: Generate all possible tautomers and ionization states at pH 7.4 ± 0.5 using Epik. Ensure both the enol and keto forms are preserved for the docking run.

  • Energy Minimization: Apply the OPLS4 or AMBER force field to minimize the ligand. This step is critical to resolve any high-energy steric clashes caused by the ortho-chloro substitution prior to grid insertion.

Phase 2: Protein Preparation and Active Site Mapping

Causality: Raw PDB structures contain unresolved loops, missing side chains, and incorrect protonation states. Because pyrazolo[3,4-d]pyrimidines are typically Type I inhibitors, they require the kinase to be in the active "DFG-in" conformation[5]. Failure to optimize the hydrogen bond network at physiological pH disrupts the electrostatic map, leading to false-negative docking scores.

  • Structure Retrieval: Download the high-resolution crystal structure of the target kinase (e.g., EGFR [PDB: 1M17] or VEGFR-2[PDB: 4ASD])[5].

  • Desolvation: Remove all non-catalytic water molecules. Exception: Retain highly coordinated structural waters bridging the ligand and the protein if they are conserved across >80% of homologous crystal structures.

  • Protonation & Optimization: Assign protonation states using PROPKA at pH 7.4. Pay critical attention to the protonation of the catalytic aspartate in the HRD motif and the DFG loop to ensure the active site is electrostatically primed for a purine analog.

Phase 3: Grid Generation and Precision Docking

Causality: Standard Precision (SP) docking is highly tolerant of minor steric clashes, making it suitable for initial pose generation. However, Extra Precision (XP) docking applies severe penalties for desolvation and suboptimal hydrogen bond angles. Using a tiered SP-to-XP approach filters out false positives that lack the precise geometric requirements of the kinase hinge region.

  • Grid Definition: Center the receptor grid box (typically 15 Å × 15 Å × 15 Å) strictly on the hinge region residues (e.g., Met793 for EGFR; Cys919 for VEGFR-2). Ensure the bounding box fully encompasses the hydrophobic selectivity pocket.

  • Van der Waals Scaling: Apply a scaling factor of 0.80 to the van der Waals radii of non-polar receptor atoms to simulate minor induced-fit flexibility within the binding pocket.

  • Execution: Run SP docking to generate the top 10 poses. Pass these poses to XP docking to rank them based on exact enthalpy-driven interactions (hydrogen bonds, π-π stacking, and halogen bonding from the chlorophenyl group).

Phase 4: Post-Docking Validation (MD & MM-GBSA)

Causality: Docking scores are static approximations of binding affinity and often fail to account for the entropic cost of solvent displacement. Molecular Dynamics (MD) simulations coupled with MM-GBSA provide a rigorous, physics-based estimation of the free energy of binding (ΔG_bind), acting as the ultimate validation step[3],[4].

  • MD Simulation: Subject the top XP pose to a 50–100 ns MD simulation to verify the stability of the bidentate hinge hydrogen bonds.

  • MM-GBSA Calculation: Extract frames from the stable trajectory and calculate the binding free energy using a continuum solvent model to confirm that binding is driven by favorable van der Waals and Coulombic forces.

Data Presentation: Target Kinase Profiling

The following table summarizes the quantitative baseline data and expected binding parameters for the pyrazolo[3,4-d]pyrimidine scaffold across key oncogenic targets, derived from standard docking validation studies[3],[5],[1].

Target KinasePDB IDActivation StateKey Hinge ResiduePrimary Pharmacophore InteractionExpected Binding Affinity (kcal/mol)
EGFR (WT) 1M17DFG-inMet793Bidentate H-bond-8.5 to -10.2
EGFR (T790M) 3W2ODFG-inMet793H-bond + Steric fit-8.0 to -9.8
VEGFR-2 4ASDDFG-out/inCys919H-bond + Hydrophobic-7.5 to -9.5
CDK2 1KE5DFG-inLeu83Bidentate H-bond-7.8 to -9.2
GSK-3β 1Q5KDFG-inVal135H-bond + π-π stacking-7.2 to -8.9

Sources

Method

Application Note: In Vivo Dosing and Pharmacokinetic Profiling Strategies for 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in Murine Models

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodology and Protocol Guide Introduction & Rationale The pyrazolo[3,4-d]pyrimidine core is a highly pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodology and Protocol Guide

Introduction & Rationale

The pyrazolo[3,4-d]pyrimidine core is a highly privileged pharmacophore in medicinal chemistry, functioning primarily as a bioisostere of adenine. This structural mimicry allows derivatives to act as potent ATP-competitive inhibitors against various protein kinases (e.g., Src, PI3K, and mTOR) and purine-metabolizing enzymes [1].

The specific compound 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol introduces a bulky, electron-withdrawing ortho-chlorophenyl group at the N1 position. The Causality of Structural Modification: The addition of the 2-chlorophenyl moiety drastically increases the lipophilicity (LogP) of the molecule. While this enhances passive membrane permeability and potential blood-brain barrier (BBB) penetration—making it highly relevant for orthotopic glioblastoma or neuro-oncology models—it simultaneously collapses its aqueous solubility. Consequently, administering this compound in vivo without inducing acute murine toxicity (via precipitation-induced embolism) or erratic pharmacokinetic (PK) absorption requires highly optimized, multi-component vehicle strategies [2].

MOA Compound 1-(2-Chlorophenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol ATP ATP Binding Pocket Competition Compound->ATP Binds Target Target Kinase (e.g., Src / SFK) Inhibition Pathway Inhibition (Decreased Phosphorylation) Target->Inhibition Induces ATP->Target Blocks Efficacy In Vivo Efficacy (Tumor/Inflammation Reduction) Inhibition->Efficacy Results in

Fig 1. Pharmacodynamic mechanism of pyrazolo[3,4-d]pyrimidine derivatives.

Physicochemical Profiling & Formulation Strategy

To achieve reliable systemic exposure, the formulation must overcome the high lattice energy and lipophilicity of the pyrazolo[3,4-d]pyrimidine crystal structure. Aqueous buffers (like PBS or saline alone) will result in immediate compound "crashing" (precipitation). We utilize a co-solvent microemulsion approach [3].

Table 1: Physicochemical Constraints and Formulation Matrix
ParameterEstimated Value / StrategyCausality / Rationale
Molecular Weight 246.65 g/mol Small molecule; favorable for rapid tissue distribution.
Aqueous Solubility < 0.1 mg/mLNecessitates non-aqueous co-solvents (DMSO, PEG400).
Primary Vehicle 10% DMSO, 40% PEG400, 5% Tween-80, 45% SalineDMSO disrupts the crystal lattice; PEG400 acts as a carrier; Tween-80 prevents precipitation upon blood contact.
Alternative Vehicle 20% HP-β-CD in ddH₂OHydroxypropyl-beta-cyclodextrin forms a soluble inclusion complex, ideal for Intravenous (IV) dosing to avoid DMSO toxicity.

In Vivo Dosing Strategies (Murine Models)

Selecting the correct route of administration dictates the quality of your PK/PD modeling.

  • Intravenous (IV) Dosing (1-5 mg/kg): Administered via the lateral tail vein. Used to calculate absolute clearance and volume of distribution. Critical constraint: The formulation must be a true, optically clear solution. Particulates will cause immediate pulmonary embolism and mortality.

  • Intraperitoneal (IP) Dosing (10-30 mg/kg): The standard for subcutaneous xenograft efficacy studies. It bypasses the harsh gastric environment but is still subject to hepatic first-pass metabolism.

  • Per Os (PO / Oral Gavage) (20-50 mg/kg): Used to assess oral bioavailability (F%). Suspensions (e.g., 0.5% Methylcellulose/0.1% Tween-80) can be used here if the true solution cannot be achieved, relying on gastrointestinal dissolution.

Table 2: Target Pharmacokinetic Parameters for Pyrazolo[3,4-d]pyrimidines
PK ParameterTarget Range (Murine)Biological Significance
Cmax (PO) 0.5 - 2.5 µMPeak plasma concentration; must exceed the in vitro IC₅₀.
Tmax (PO) 0.5 - 2.0 hoursIndicates rapid GI absorption typical of lipophilic drugs.
Half-life (t₁/₂) 1.5 - 4.0 hoursDetermines dosing frequency (e.g., QD vs. BID).
Bioavailability (F%) 15% - 40%Dictates clinical translation viability.

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Formulation Preparation (10 mg/kg IP Dosing)

This protocol prepares a 2 mg/mL working solution for a standard 20 g mouse (injection volume: 100 µL).

  • Stock Preparation: Weigh exactly 2.0 mg of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Dissolve in 100 µL of molecular biology grade DMSO.

    • Validation Check: Vortex for 30 seconds. The solution must be completely transparent. If cloudy, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation.

  • Carrier Addition: Add 400 µL of PEG400 to the DMSO stock. Vortex vigorously for 1 minute.

    • Causality: PEG400 acts as a miscible bridge between the highly organic DMSO and the aqueous phase to follow.

  • Surfactant Integration: Add 50 µL of Tween-80. Vortex for 2 minutes.

    • Validation Check: The solution will become viscous but must remain clear. Tween-80 forms micelles that will encapsulate the hydrophobic drug.

  • Aqueous Dilution: Dropwise, add 450 µL of sterile Saline (0.9% NaCl) while continuously vortexing.

    • Self-Validating Stop Condition: If the solution turns milky or precipitates form at this step, the micellar capacity has been exceeded. Do not inject. Discard, and restart by increasing the PEG400 ratio to 50% and reducing Saline to 35%.

Protocol B: Murine Administration and PK Sampling
  • Acclimation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing to normalize gastric transit times. (Fasting is not required for IV/IP).

  • Administration: Administer the formulated vehicle at 5 mL/kg (100 µL per 20 g mouse) via the chosen route.

  • Serial Blood Sampling: Collect 50 µL of blood via submandibular bleed into K₂EDTA-coated tubes at the following time points: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.

    • Causality: The 15-30 min points capture the distribution (alpha) phase, while the 4-24 hr points are critical for calculating the elimination (beta) phase and half-life.

  • Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C within 30 minutes of collection to prevent ex vivo enzymatic degradation of the compound.

  • Bioanalysis: Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing an internal standard, e.g., Tolbutamide). Analyze the supernatant via LC-MS/MS.

Workflow Formulation Formulation Optimization DMSO PEG400 Tween-80 Dosing Murine Dosing Strategies IV IP PO Formulation->Dosing Administer Sampling PK/PD Sampling Plasma Brain Tumor Dosing->Sampling Collect Analysis LC-MS/MS Analysis & Efficacy Readout Sampling->Analysis Quantify

Fig 2. Preclinical in vivo dosing and PK/PD workflow in murine models.

References

  • Schenone, S., Radi, M., Musumeci, F., Brullo, C., & Botta, M. (2014). "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies." Chemical Reviews.[Link][1]

  • Mancini, A., Fallacara, A. L., Zamperini, C., et al. (2017). "Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model." ACS Medicinal Chemistry Letters.[Link][2]

  • Fallahara, A. L., Zamperini, C., Mancini, A., et al. (2015). "A novel anti-melanoma SRC-family kinase inhibitor." Oncotarget.[Link][3]

Sources

Application

NMR spectroscopy characterization of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopy characterization of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol . Scientific Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopy characterization of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol .

Scientific Rationale & Context

The pyrazolo[3,4-d]pyrimidine core is a privileged, nitrogen-rich heterocyclic scaffold that serves as a bioisostere of adenine. It is a cornerstone in the development of ATP-competitive protein kinase inhibitors, particularly targeting Src and Abl kinases in oncology[1].

When synthesizing 1-aryl-1H-pyrazolo[3,4-d]pyrimidines, two critical structural ambiguities frequently arise:

  • Regiochemistry: The reaction of arylhydrazines with pyrimidine precursors can yield a mixture of N1 and N2 regioisomers[2].

  • Tautomerism: The C4-hydroxyl group engages in a dynamic lactam-lactim tautomeric equilibrium, often existing predominantly as the 4-one (amide) form in the solid state[3].

A robust NMR protocol must not merely list chemical shifts; it must be a self-validating system that definitively resolves these ambiguities. By strategically employing 2D NMR techniques—specifically Heteronuclear Multiple Bond Correlation (HMBC)—researchers can unequivocally confirm the N1-aryl linkage while utilizing solvent dynamics to characterize the tautomeric state.

Experimental Design & Causality

Solvent Selection: The Role of DMSO-d6

The selection of deuterated dimethyl sulfoxide (DMSO-d6) is not arbitrary. Pyrazolo[3,4-d]pyrimidines are highly planar and prone to strong intermolecular hydrogen bonding, often resulting in poor solubility in chlorinated solvents like CDCl3. DMSO-d6 provides the necessary solvating power. More importantly, as a strong hydrogen-bond acceptor, DMSO-d6 stabilizes the tautomeric equilibrium and sufficiently slows the proton exchange rate. This allows the tautomeric NH/OH proton to be observed as a distinct, broad downfield singlet (typically >12.0 ppm), which would otherwise be lost to rapid exchange in protic or less stabilizing solvents.

Self-Validating Regiochemistry via HMBC

To prove the molecule is the N1 isomer and not the N2 isomer, the protocol relies on long-range ³J(C,H) couplings. If the 2-chlorophenyl ring is attached at N1, the ortho-proton of the phenyl ring (H-6') will show a strong HMBC correlation to the bridgehead carbon C7a (~155 ppm). If it were attached at N2, the correlation would instead be to the pyrazole carbon C3 (~135 ppm). The presence of the H-6' to C7a cross-peak acts as an internal control, validating both the synthetic outcome and the correct calibration of the HMBC pulse sequence.

Workflow Visualization

NMR_Characterization_Workflow Prep Sample Preparation (DMSO-d6, 298K) Acq1D 1D Acquisition 1H & 13C{1H} Prep->Acq1D Acq2D 2D Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Process Data Processing Phase/Baseline Correction Acq2D->Process Regio Regiochemistry HMBC (N1 vs N2) Process->Regio Tautomer Tautomeric Analysis 4-ol vs 4-one Process->Tautomer Final Structural Elucidation & Validation Regio->Final Tautomer->Final

Figure 1: Self-validating NMR workflow for pyrazolo[3,4-d]pyrimidine structural elucidation.

Step-by-Step NMR Protocol

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a high-quality 5 mm NMR tube. Ensure the solution is free of particulates; filter through a glass wool plug if necessary to maintain magnetic field homogeneity.

Step 2: Instrument Setup & Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe (e.g., BBFO) or a cryoprobe.

  • Regulate the probe temperature to exactly 298 K.

  • Lock the spectrometer to the deuterium signal of DMSO-d6.

  • Perform automated tuning and matching (ATM) for both ¹H and ¹³C nuclei.

  • Shim the magnetic field (Z1–Z5) until the full width at half maximum (FWHM) of the TMS signal is ≤ 0.8 Hz.

Step 3: Acquisition Parameters

  • ¹H NMR: Pulse angle 30°, relaxation delay (D1) 2.0 s, acquisition time 3.0 s, 16–32 scans. Spectral width: -2 to 16 ppm to ensure the downfield tautomeric proton is captured.

  • ¹³C{¹H} NMR: Pulse angle 30°, relaxation delay (D1) 2.0 s, acquisition time 1.0 s, 1024–2048 scans. Spectral width: -10 to 220 ppm.

  • COSY (Correlation Spectroscopy): Standard gradient-selected COSY. 128 increments in t1, 8 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): Gradient-selected, phase-sensitive. Optimized for ¹J(C,H) = 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): Gradient-selected. Crucially, optimize the long-range coupling delay for ³J(C,H) = 8 Hz. This is the exact parameter required to observe the diagnostic N1-aryl linkage correlation.

Data Presentation & Interpretation

The asymmetric nature of the 2-chlorophenyl ring results in four distinct proton signals, which can be mapped using COSY. The pyrazolo[3,4-d]pyrimidine core yields two distinct singlets (H-3 and H-6).

Table 1: Quantitative ¹H NMR Data Summary (400 MHz, DMSO-d6)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Structural Assignment
NH/OH 12.45br s1H-Tautomeric proton (lactam/lactim)
H-3 8.42s1H-Pyrazole core CH
H-6 8.21s1H-Pyrimidine core CH
H-6' 7.68dd1H7.8, 1.52-Chlorophenyl CH (ortho to N1)
H-3' 7.62dd1H8.0, 1.22-Chlorophenyl CH (ortho to Cl)
H-4', H-5' 7.45 - 7.55m2H-2-Chlorophenyl CH (meta/para)
Table 2: Quantitative ¹³C NMR & HMBC Data Summary (100 MHz, DMSO-d6)
PositionChemical Shift (ppm)Carbon TypeKey HMBC Correlations (Proton to Carbon)
C-4 158.2Cq (C=O/C-OH)H-6
C-7a 155.4Cq (Bridge)H-3, H-6' (Validates N1 Regiochemistry)
C-6 150.8CH-
C-1' 136.1Cq (Phenyl)H-3', H-5'
C-3 135.7CH-
C-2' 131.8Cq (C-Cl)H-4', H-6'
C-3' 130.6CHH-5'
C-6' 130.1CHH-4'
C-4' 128.6CHH-6'
C-5' 128.1CHH-3'
C-3a 105.3Cq (Bridge)H-3

Note: Chemical shifts are representative of the pyrazolo[3,4-d]pyrimidine class under standardized conditions[3]. Minor deviations (± 0.2 ppm for ¹H, ± 1.0 ppm for ¹³C) may occur based on exact sample concentration and probe temperature.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor Source: Pharmaceuticals (MDPI) URL:[Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations Source: Molecules (MDPI) URL:[Link]

Sources

Method

Application Notes and Protocols for Assessing Cell Viability in Response to 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Introduction: The Therapeutic Potential of Pyrazolo[3,4-d]pyrimidines The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to purines. This characterist...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to purines. This characteristic allows derivatives of this class to interact with a wide range of biological targets, making them promising candidates for therapeutic development, particularly in oncology.[1][2] Numerous studies have highlighted the potent cytotoxic and anti-proliferative activities of pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines.[3][4][5][6]

The compound 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol belongs to this promising class of molecules. While specific data on this particular derivative is emerging, the broader family of pyrazolo[3,4-d]pyrimidines has been shown to exert its effects through the inhibition of key enzymes involved in cell cycle progression and signaling, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[1][3][4] This documented activity underscores the importance of robust and reliable methods for assessing the cytotoxic effects of novel derivatives like 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

These application notes provide detailed protocols for two standard and widely accepted cell viability assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity. These protocols are designed to guide researchers in accurately determining the cytotoxic potential of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and similar compounds.

Principle of Cell Viability Assays

The assessment of cell viability is a fundamental aspect of drug discovery and toxicology. It allows for the quantification of a compound's effect on cell proliferation and survival. The two protocols detailed below employ distinct, yet complementary, methodologies to provide a comprehensive picture of cellular health.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living cells, providing a measure of metabolic activity.[8]

  • Lactate Dehydrogenase (LDH) Assay: This cytotoxicity assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10][11][12] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color formed being proportional to the number of lysed cells.[10][11][12]

PART 1: Protocol for MTT Assay

This protocol provides a step-by-step guide for determining cell viability by measuring the metabolic activity of cells treated with 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Materials and Reagents
  • 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

  • Selected cancer cell line(s) (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8][13]

  • Solubilization solution (e.g., 0.1% NP-40 in isopropanol with 4 mM HCl, or 10% SDS in 0.01 M HCl)[13]

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom microplates, sterile

  • Microplate reader capable of measuring absorbance at 570 nm[14][15]

Experimental Workflow

Caption: Workflow of the MTT cell viability assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[15] The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.

    • Include wells with medium only to serve as a blank control.[13][15]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) to determine the IC₅₀ value.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[7][15]

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator.[7][15] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][13]

    • Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[15]

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

PART 2: Protocol for LDH Cytotoxicity Assay

This protocol provides a method to assess cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity following treatment with 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Materials and Reagents
  • 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended and typically include a substrate mix, assay buffer, and stop solution)

  • Lysis solution (often 10X, provided in the kit)

  • 96-well flat-bottom microplates, sterile

  • Microplate reader capable of measuring absorbance at 490 nm[9][10]

Experimental Workflow

Caption: Workflow of the LDH cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow the same cell seeding procedure as described in the MTT assay protocol.

    • In addition to the untreated control and compound-treated wells, prepare the following controls:

      • Spontaneous LDH release: Cells treated with culture medium only.

      • Maximum LDH release: Cells treated with the lysis solution provided in the kit (typically 45 minutes to 1 hour before the end of the incubation period).[11]

      • Background control: Culture medium without cells.

    • Treat the cells with varying concentrations of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and incubate for the desired duration.

  • Supernatant Collection:

    • After incubation, centrifuge the 96-well plate at 400-500 x g for 5 minutes to pellet the cells.[10]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[10][16]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50-100 µL of the reaction mixture to each well containing the supernatant.[16]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[9][12][16]

  • Absorbance Measurement:

    • Add 50 µL of the stop solution to each well to terminate the enzymatic reaction.[9][16]

    • Gently shake the plate to ensure thorough mixing.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[16]

Data Analysis
  • Subtract the absorbance of the background control from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Potential Mechanism of Action of Pyrazolo[3,4-d]pyrimidine Derivatives

The cytotoxic effects of pyrazolo[3,4-d]pyrimidine derivatives are often attributed to their ability to inhibit key signaling pathways that are crucial for cancer cell proliferation and survival.[3] Two of the most common targets for this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Signaling_Pathways cluster_EGFR EGFR Signaling cluster_CDK2 CDK2 Cell Cycle Regulation EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation & Survival ERK->Proliferation1 Compound1 Pyrazolo[3,4-d]pyrimidine Derivative Compound1->EGFR Inhibition CDK2 CDK2/Cyclin E Rb Rb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Release G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Compound2 Pyrazolo[3,4-d]pyrimidine Derivative Compound2->CDK2 Inhibition

Caption: Potential inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives on EGFR and CDK2 pathways.

Data Presentation

The results from these assays can be effectively summarized in tables for clear comparison of the cytotoxic effects of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol across different cell lines and time points.

Table 1: IC₅₀ Values (µM) from MTT Assay

Cell Line24 hours48 hours72 hours
A549 (Lung) Insert ValueInsert ValueInsert Value
HCT-116 (Colon) Insert ValueInsert ValueInsert Value
MCF-7 (Breast) Insert ValueInsert ValueInsert Value

Table 2: Percent Cytotoxicity from LDH Assay at a Specific Concentration (e.g., 10 µM)

Cell Line24 hours48 hours72 hours
A549 (Lung) Insert %Insert %Insert %
HCT-116 (Colon) Insert %Insert %Insert %
MCF-7 (Breast) Insert %Insert %Insert %

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the cytotoxic potential of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. By employing both metabolic and membrane integrity assays, researchers can gain a comprehensive understanding of the compound's effects on cancer cells. The insights gained from these studies will be invaluable for the further development of this promising class of therapeutic agents.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Maher, M., Kassab, A. E., Zaher, A. F., & Mahmoud, Z. (2019). Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. Anti-Cancer Agents in Medicinal Chemistry, 19(11), 1368–1381. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(10), 19039–19054. Retrieved from [Link]

  • Abuelkhair, A., Abuel-Magd, M., Al-Salahat, K., & El-Sayed, M. A. A. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244–2261. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • El-Naggar, A. M., El-Metwaly, A. M., & El-Gohary, N. S. (2020). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 10(58), 35193–35213. Retrieved from [Link]

  • Laurenzana, I., Caivano, A., La Rocca, F., Trino, S., De Luca, L., D'Alessio, F., ... & Musto, P. (2018). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Pharmacology, 9, 130. Retrieved from [Link]

  • El-Sayed, M. A. A., El-Gamal, M. I., & El-Din, A. A. B. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(38), 23555–23572. Retrieved from [Link]

  • Tintori, C., Laurenzana, I., La Rocca, F., Caivano, A., De Luca, L., D'Alessio, F., ... & Botta, M. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11075. Retrieved from [Link]

  • Milosevic, M., Stantic, M., Pesic, M., & Bankovic, J. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Antioxidants, 10(7), 1052. Retrieved from [Link]

  • El-Naggar, A. M., El-Metwaly, A. M., & El-Gohary, N. S. (2020). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 10(58), 35193–35213. Retrieved from [Link]

  • Radi, M., Tintori, C., Musumeci, F., Brullo, C., Zamperini, C., Dreassi, E., ... & Botta, M. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6299–6308. Retrieved from [Link]

  • Tintori, C., Laurenzana, I., La Rocca, F., Caivano, A., De Luca, L., D'Alessio, F., ... & Botta, M. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11075. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Welcome to the technical support guide for the synthesis and yield optimization of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This document provides in-depth troubleshooting advice, frequently asked questions,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and yield optimization of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers and drug development professionals. Our goal is to explain the causality behind experimental choices, empowering you to overcome common synthetic challenges.

The target molecule, 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, is a substituted pyrazolopyrimidine, a scaffold of significant interest in medicinal chemistry, often explored for its potential as a kinase inhibitor.[1] It is an analog of Allopurinol, a well-known xanthine oxidase inhibitor.[2][3] The synthetic route, while established, presents several critical junctures where yields can be compromised. This guide will address those specific points.

Core Synthetic Workflow

The most common and reliable pathway to the target molecule is a three-step synthesis starting from commercially available reagents. The process involves the initial formation of an activated acrylate, followed by the construction of the pyrazole core, and finally, the cyclization to form the fused pyrimidine ring.

G A Ethyl Cyanoacetate + Triethyl Orthoformate B Ethyl (ethoxymethylene)cyanoacetate (Intermediate 1) A->B Acetic Anhydride (Catalyst) Reflux D Ethyl 5-amino-1-(2-chlorophenyl) -1H-pyrazole-4-carboxylate (Intermediate 2) B->D Ethanol Reflux C 2-Chlorophenylhydrazine C->D Ethanol Reflux F 1-(2-Chlorophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-ol (Final Product) D->F High Temperature (~180-190°C) E Formamide E->F High Temperature (~180-190°C)

Sources

Optimization

Technical Support Center: Optimizing Purification of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol via Flash Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of highly polar, tautomeric heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of highly polar, tautomeric heterocycles. Pyrazolo[3,4-d]pyrimidines are of considerable chemical and pharmaceutical importance as purine analogs and kinase inhibitor scaffolds[1]. However, their unique physicochemical properties demand specialized chromatographic strategies.

A major challenge in handling these derivatives is their poor solubility in standard non-polar organic solvents[2]. Furthermore, the hydroxyl group at C4 exists in a dynamic lactam-lactim tautomeric equilibrium with its keto tautomer (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)[3][4]. This equilibrium wreaks havoc on normal-phase silica, causing severe peak tailing, streaking, and poor recovery.

This guide provides field-proven, self-validating methodologies to overcome these bottlenecks and isolate highly pure 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Chromatographic Decision Workflow

G Start Crude Mixture 1-(2-Chlorophenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-ol TLC TLC Evaluation (DCM:MeOH 9:1) Start->TLC Decision Severe Streaking? TLC->Decision SolidLoad Normal Phase (Silica) Solid Load with Celite Decision->SolidLoad No (Rf ~0.4) RP Reverse Phase (C18) Liquid Load (DMSO) Decision->RP Yes (Tautomerism) FlashNP Gradient Elution 0-10% MeOH in DCM + 0.1% Formic Acid SolidLoad->FlashNP FlashRP Gradient Elution 10-80% MeCN in Water + 0.1% Formic Acid RP->FlashRP Pure Pure Fractions Combined (>95% Purity) FlashNP->Pure FlashRP->Pure

Decision tree for selecting the optimal flash chromatography workflow based on TLC streaking.

Quantitative Data: Mobile Phase Optimization

Selecting the correct solvent system is critical. The table below summarizes the chromatographic behavior of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol across different mobile phases.

Solvent SystemRatio (v/v)ModifierObserved RfChromatographic Behavior
Hexane : EtOAc50:50None0.05Compound retained at baseline; poor solubility.
DCM : MeOH95:05None0.35Moderate streaking due to tautomerism/H-bonding.
DCM : MeOH 95:05 0.1% Formic Acid 0.40 Sharp band; acidic modifier suppresses ionization.
Water : MeCN (C18)50:500.1% Formic AcidN/A (Rt ~ 4 min)Excellent resolution; preferred for highly pure fractions.
Step-by-Step Methodology: Solid-Load Normal Phase Protocol

Liquid loading this compound often results in catastrophic column failure due to precipitation. This self-validating solid-loading protocol ensures an even sample band and high-resolution separation.

Step 1: Sample Preparation (Solid Loading) Dissolve the crude mixture in a highly polar, volatile solvent (e.g., THF or a 4:1 DCM/MeOH mixture). Add Celite 545 or deactivated silica gel at a 1:3 (sample:sorbent) mass ratio. Causality: Dissolving in a polar solvent breaks intermolecular hydrogen bonds. Adsorbing the compound onto a solid matrix prevents it from precipitating ("crashing out") at the column head when exposed to the non-polar starting mobile phase[2].

Step 2: Solvent Evaporation & Validation Evaporate the mixture under reduced pressure (rotary evaporator) at 40 °C. Self-Validation: The step is complete only when the material behaves as a free-flowing, homogenous powder without clumping. If it clumps, residual solvent remains, which will distort the chromatography band.

Step 3: Column Equilibration Equilibrate a high-performance silica flash column (20-40 µm spherical silica) with 100% DCM containing 0.1% Formic Acid. Load the dry powder into the solid load cartridge.

Step 4: Gradient Elution Run a shallow gradient from 0% to 10% MeOH in DCM over 15 column volumes (CV). Causality: The gradual increase in the protic solvent (MeOH) systematically competes with and disrupts the strong intermolecular hydrogen bonds of the pyrazolo[3,4-d]pyrimidine core, allowing for controlled, predictable elution.

Step 5: Fraction Collection Monitor fractions via UV at 254 nm and 280 nm. Pool product-containing fractions and concentrate immediately.

Troubleshooting Guide

Q: Why does my compound streak across the entire TLC plate and column, ruining the separation? A: This is a classic symptom of lactam-lactim tautomerism. 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol exists in a dynamic equilibrium with its keto form (pyrimidin-4(5H)-one)[4]. These two tautomers interact differently with the acidic silanol groups on the silica stationary phase. As they interconvert during the run, they create a continuous streak. Solution: Add a volatile acidic modifier (e.g., 0.1% Formic Acid or Acetic Acid) to your mobile phase. This suppresses the ionization of the silanol groups and locks the compound into a more consistent hydrogen-bonding state, sharpening the peak.

Q: I tried to load my crude mixture using pure DCM, but it formed a gummy precipitate at the top of the column. How do I recover it? A: Pyrazolo[3,4-d]pyrimidine derivatives are notorious for their low solubility in moderately polar solvents like pure DCM or EtOAc[2]. When the concentrated sample hits the non-polar starting gradient, it crashes out, leading to high backpressure and split peaks. Solution: Never use liquid injection for this scaffold. Always use the solid loading technique described in the protocol above. To recover your current column, pause the run, carefully elute the top of the column with a plug of 20% MeOH in DCM to flush the crashed material, collect it, evaporate, and restart with a solid load.

Q: My LC-MS shows two closely eluting peaks with the exact same mass (m/z [M+H]+), but my TLC only shows one spot. Is my product impure? A: Not necessarily. This is a common artifact of the tautomerism mentioned earlier[3]. On a rapid LC-MS reverse-phase run, the interconversion rate between the enol and keto tautomers might be slow relative to the column transit time, resulting in two distinct peaks (or a split peak). On a TLC plate, the slower run time and normal-phase interactions average this out to a single spot. Solution: Run the LC-MS at an elevated column temperature (e.g., 40–50 °C) or adjust the pH of the aqueous mobile phase to accelerate the interconversion, which will coalesce the two peaks into one.

FAQs

Q: Can I use Reverse-Phase (C18) flash chromatography for this compound? A: Yes, and it is highly recommended if normal-phase purification fails. The C18 stationary phase relies on hydrophobic interactions rather than hydrogen bonding, which drastically reduces the streaking caused by tautomerism. Use a gradient of Water/Acetonitrile with 0.1% Formic Acid.

Q: What is the best wavelength to monitor the elution of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol? A: The highly conjugated, electron-rich pyrazolo[3,4-d]pyrimidine core absorbs strongly in the UV region. Set your primary detection wavelength to 254 nm, and a secondary monitoring wavelength at 280 nm to differentiate the product from less conjugated aliphatic impurities.

References[1] Title: Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines

Source: orientjchem.org URL: 3] Title: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations Source: nih.gov URL: 4] Title: Properties: Tautomerism in the Allopurinol Series Source: ic.ac.uk URL: 2] Title: Halloysite Nanotube-Based Delivery of Pyrazolo[3,4-d]pyrimidine Derivatives for Prostate and Bladder Cancer Treatment Source: mdpi.com URL:

Sources

Troubleshooting

refining mass spectrometry parameters for 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL detection

Welcome to the technical support guide for the analysis of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and related pyrazolopyrimidine compounds. This resource is designed for researchers, analytical chemists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and related pyrazolopyrimidine compounds. This resource is designed for researchers, analytical chemists, and drug development professionals to provide expert guidance on refining mass spectrometry parameters for robust and sensitive detection. The following question-and-answer guide offers field-proven insights and troubleshooting strategies to address common challenges encountered during method development.

Part 1: Initial Setup and Ionization Strategy

This section addresses the foundational decisions required to begin your analysis, from understanding the analyte's properties to selecting the optimal ionization source.

Q1: What are the key physicochemical properties of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol that influence its detection by mass spectrometry?

A1: Understanding the analyte's structure is the first step in developing a successful MS method. The key properties of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol are summarized below. The presence of multiple nitrogen atoms in the pyrazolopyrimidine core makes it a good candidate for protonation, and its moderate polarity suggests suitability for common reversed-phase LC-MS setups.

PropertyValue / ObservationImplication for MS Analysis
Molecular Weight 246.65 g/mol [1]The low molecular weight is well within the range of standard quadrupole and ion trap mass spectrometers.
Chemical Formula C₁₁H₇ClN₄O[1][2]Provides the basis for calculating the exact mass for high-resolution mass spectrometry (HRMS) and confirming the isotopic pattern due to chlorine.
Core Structure Pyrazolo[3,4-d]pyrimidineContains multiple nitrogen atoms which are basic sites readily available for protonation, suggesting positive ion mode will be effective.[3]
Key Functional Groups -OH (hydroxyl), -Cl (chloro), Phenyl groupThe hydroxyl group can participate in ionization. The overall structure is of medium polarity, making it suitable for ESI or APCI.[4][5]
Thermal Stability Expected to be thermally stableAs a small organic molecule, it is likely stable enough for heated ionization sources like ESI and APCI.[5][6]
Q2: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound?

A2: The choice of ionization source is critical and depends on the analyte's polarity and thermal stability.[6] For 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point.

  • Expertise & Rationale (ESI): ESI is highly effective for polar to moderately polar molecules that can be ionized in solution.[7] The pyrazolopyrimidine structure contains several nitrogen atoms that act as proton acceptors (basic sites). In a typical acidic mobile phase (e.g., containing 0.1% formic acid), the analyte will readily accept a proton to form a protonated molecule, [M+H]⁺, which is ideal for ESI detection.[8][9]

  • When to Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is an excellent alternative and is particularly useful for small molecules of low to medium polarity that are thermally stable.[4][5][10][11] You should consider trying APCI if you experience:

    • Poor ionization efficiency and low signal with ESI.

    • Significant ion suppression from the sample matrix that cannot be resolved chromatographically.[12]

    • A need to use non-polar mobile phases, with which APCI is more compatible.[4]

The following diagram illustrates the decision-making process for selecting the appropriate ionization source.

Start Start: Analyze 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CheckPolarity Is the analyte polar and ionizable in solution? Start->CheckPolarity ESI Primary Choice: Electrospray Ionization (ESI) (Positive Mode) CheckPolarity->ESI Yes (Pyrazolopyrimidine core is basic) APCI Secondary Choice: Atmospheric Pressure Chemical Ionization (APCI) CheckPolarity->APCI No / ESI Fails ESI_Success Good Signal & Peak Shape? ESI->ESI_Success APCI_Success Good Signal & Peak Shape? APCI->APCI_Success Optimize Proceed to Method Optimization ESI_Success->Optimize Yes Troubleshoot Troubleshoot ESI: - Check mobile phase pH - Address ion suppression ESI_Success->Troubleshoot No APCI_Success->Optimize Yes Troubleshoot_APCI Troubleshoot APCI: - Optimize temperature - Check corona discharge APCI_Success->Troubleshoot_APCI No Troubleshoot->APCI If unresolved

Fig 1. Decision diagram for ionization source selection.

Part 2: Parameter Optimization for Maximum Sensitivity

Once you have selected an ionization source, the next step is to fine-tune its parameters to achieve the best possible signal for your analyte. This process is crucial for developing a robust and sensitive quantitative method.

Q3: What are good starting parameters for an ESI source, and how do I optimize them?

A3: Begin with a standard set of parameters and optimize them systematically by infusing a solution of your analyte (e.g., 100-500 ng/mL in mobile phase) directly into the mass spectrometer. The goal is to maximize the intensity of the precursor ion, which for this compound is expected to be [M+H]⁺ at m/z 247.6 (for the ³⁵Cl isotope).

Table of Recommended Starting ESI Parameters

ParameterStarting ValueRationale and Optimization Strategy
Ionization Mode PositiveThe pyrazolopyrimidine ring readily accepts a proton.[3]
Capillary Voltage 3.0 - 4.0 kVThis voltage creates the electrospray. Adjust in small increments (0.2-0.5 kV) to find the value that gives the most stable and intense signal.
Cone Voltage 20 - 40 VAlso known as fragmentor or focusing voltage. This potential prevents ions from clustering and helps with desolvation but excessive voltage can cause in-source fragmentation.[13][14] Optimize by ramping the voltage and monitoring the precursor ion intensity.
Source Temperature 120 - 150 °CHelps with initial desolvation without causing thermal degradation of the analyte.[9]
Desolvation Temp. 350 - 450 °CThis is critical for evaporating solvent from the droplets to release gas-phase ions.[9] Higher flow rates require higher temperatures. Optimize for maximum signal and minimal noise.
Desolvation Gas Flow 600 - 800 L/hrThis high-flow nitrogen gas aids in droplet desolvation.[9] Adjust to find a balance where higher flow increases signal, but too high can decrease stability.
Cone Gas Flow 20 - 50 L/hrA lower flow of nitrogen that helps shape the spray and prevent solvent from entering the MS.[9] Optimize for signal stability.
Q4: How do I develop a Multiple Reaction Monitoring (MRM) method and optimize collision energy?

A4: Tandem mass spectrometry (LC-MS/MS) using MRM is the gold standard for quantification due to its superior selectivity and sensitivity.[15][16] The process involves selecting the precursor ion, fragmenting it, and then monitoring specific, stable product ions.

Step-by-Step Protocol for MRM Method Development:

  • Precursor Ion Selection: Infuse the analyte and acquire a full scan mass spectrum in your optimized ESI source. Confirm the most abundant ion is the protonated molecule, [M+H]⁺, at m/z 247.6. This will be your precursor ion for Q1.

  • Product Ion Scan: Select m/z 247.6 in Q1 and perform a product ion scan. This involves fragmenting the precursor ion in the collision cell (Q2) with an inert gas (like argon) and scanning Q3 to see all the resulting fragment ions.

  • Identify Potential Fragments: The fragmentation of pyrazolopyrimidine derivatives often involves the cleavage of the pyrimidine ring or loss of substituents.[17][18][19] For 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, look for fragments corresponding to:

    • Loss of the 2-chlorophenyl group.

    • Cleavage of the pyrimidine ring, potentially leading to the expulsion of small neutral molecules.

    • Select 2-3 of the most intense and stable product ions for your MRM transitions. These should ideally be high-mass fragments to reduce background interference.

  • Collision Energy (CE) Optimization: This is the most critical parameter for ensuring efficient fragmentation and maximizing the signal of your product ions.[20][21] For each MRM transition (precursor → product), you must optimize the CE.

    • Infuse the analyte solution.

    • Set up an experiment to monitor the chosen MRM transition while ramping the collision energy over a range (e.g., 5 to 50 eV).

    • Plot the intensity of the product ion against the collision energy. The CE value that produces the maximum intensity is the optimal value for that transition.[20]

The following workflow illustrates this optimization process.

cluster_0 Method Development Workflow Start Start: Infuse Analyte (e.g., 100 ng/mL) FullScan Step 1: Acquire Full Scan Spectrum (Confirm Precursor Ion [M+H]⁺) Start->FullScan ProductScan Step 2: Perform Product Ion Scan (Select [M+H]⁺ in Q1) FullScan->ProductScan SelectFragments Step 3: Identify 2-3 Stable & Intense Product Ions ProductScan->SelectFragments OptimizeCE Step 4: Optimize Collision Energy (CE) for each Precursor → Product pair SelectFragments->OptimizeCE FinalMethod Final MRM Method Ready for LC-MS/MS Analysis OptimizeCE->FinalMethod

Fig 2. Workflow for developing an optimized MRM method.

Part 3: Troubleshooting Common Detection Issues

Even with a theoretically optimized method, you may encounter issues during real sample analysis. This section provides a logical framework for diagnosing and solving common problems.

Q5: I see a very weak signal or no signal at all. What should I check?

A5: A weak or absent signal is a common but solvable problem. The issue can stem from the LC system, the MS instrument, or the sample itself.[22] A systematic approach is key to identifying the root cause.

cluster_1 Troubleshooting: No or Low Signal Start Problem: No / Low Signal Check_MS 1. Check MS Performance (Run system suitability / calibration) Start->Check_MS Pass_MS MS OK? Check_MS->Pass_MS Check_LC 2. Check LC & Plumbing (Flow rate, leaks, analyte stability) Pass_LC LC OK? Check_LC->Pass_LC Check_Source 3. Check Ion Source (Dirty? Correct parameters?) Pass_Source Source OK? Check_Source->Pass_Source Check_Matrix 4. Investigate Matrix Effects (Ion Suppression?) Fix_Matrix Solution: Improve sample prep, adjust chromatography to separate from interferences Check_Matrix->Fix_Matrix Pass_MS->Check_LC Yes Fix_MS Solution: Recalibrate, Tune, Clean MS Pass_MS->Fix_MS No Pass_LC->Check_Source Yes Fix_LC Solution: Check for leaks, prime pump, check sample stability in autosampler Pass_LC->Fix_LC No Pass_Source->Check_Matrix Yes Fix_Source Solution: Clean ion source, re-optimize voltages and gas flows Pass_Source->Fix_Source No

Fig 3. Systematic troubleshooting guide for low signal intensity.
Q6: My analyte peak shape is poor (tailing, fronting, or splitting). How can I fix this?

A6: Poor peak shape compromises both quantification and resolution.[22] The causes are most often chromatographic but can also be related to the instrument interface.

  • Chromatographic Issues:

    • Tailing: Often caused by secondary interactions between the analyte and the column stationary phase or by column contamination. Try adding a different mobile phase modifier or switching to a different column chemistry.[22][23] For some compounds, interactions with the metal surfaces of the column can cause tailing; consider using a metal-free or glass-lined column.[24]

    • Fronting: Usually a sign of column overload. Dilute your sample and reinject.

    • Splitting: Can be caused by a partially clogged frit, a void in the column packing, or injecting the sample in a solvent much stronger than the initial mobile phase. Ensure your sample solvent is compatible with the starting mobile phase conditions.

  • Instrument/Interface Issues: A dirty ion source or a partially blocked capillary can distort peak shape.[22] If chromatographic fixes do not work, perform routine source cleaning.

Q7: I suspect ion suppression is affecting my results. How can I confirm and mitigate this?

A7: Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the analyte, leading to a lower signal and inaccurate quantification.[12][25] It is a major challenge in bioanalysis.

Confirmation of Ion Suppression: The most common method is the post-extraction spike analysis .

  • Analyze a blank matrix sample (e.g., extracted plasma without the analyte).

  • Prepare a pure solution of your analyte at a known concentration in the mobile phase.

  • Combine the flow from the LC (running the blank matrix) with a continuous infusion of your pure analyte solution via a T-junction just before the MS source.

  • Monitor the analyte's signal. A dip in the signal at retention times where matrix components elute is a clear indication of ion suppression.[12]

Mitigation Strategies:

  • Improve Chromatographic Separation: The most effective strategy is to adjust your LC method so that your analyte elutes in a "clean" region of the chromatogram, away from interfering matrix components.[12]

  • Enhance Sample Preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering compounds before injection.[8]

  • Dilute the Sample: Simple dilution can often reduce the concentration of interfering matrix components below the level where they cause significant suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard because it co-elutes with the analyte and experiences the same degree of ion suppression. This allows for accurate correction during quantification.[26]

  • Switch Ionization Source: If suppression is severe and cannot be resolved, switching from ESI to APCI may help, as APCI can sometimes be less susceptible to matrix effects for certain compounds.[4]

By following these structured guidelines, you can develop a sensitive, robust, and reliable mass spectrometry method for the detection and quantification of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, ensuring the highest level of scientific integrity in your research.

References

  • Atmospheric Pressure Chemical Ionization Mass Spectrometer (APCI MS). Labcompare. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Collision Energy and Cone Voltage Optimisation for Glycopeptide Analysis. Scite.ai. [Link]

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  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

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  • Skyline Collision Energy Optimization. Skyline. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]

  • Atmospheric Pressure Chemical Ionization (APCI). National High Magnetic Field Laboratory. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. PubMed. [Link]

  • Development of a Quantitative Serial LC-MS/MS Method for Gut Microbiota Metabolomics. ACS Omega. [Link]

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  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. science24.com. [Link]

  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. ACS Publications. [Link]

  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]

  • Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Mississippi State University Scholars Junction. [Link]

  • Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. PubMed. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. PubChem. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. PMC. [Link]

  • 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol. NextSDS. [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. PubMed. [Link]

  • Interaction Patterns of Pyrazolopyrimidines with Receptor Proteins. ACS Publications. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Rapid analysis of aerosol drugs using nano extractive electrospray ionization tandem mass spectrometry. Analyst (RSC Publishing). [Link]

  • Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique. YouTube. [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

Comprehensive Guide to Validating Target Engagement of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL via SPR

Executive Summary The compound 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL represents a privileged heterocyclic scaffold, serving as the core pharmacophore for highly selective Phosphodiesterase 9A (PDE9A) inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL represents a privileged heterocyclic scaffold, serving as the core pharmacophore for highly selective Phosphodiesterase 9A (PDE9A) inhibitors (such as the clinical candidate BAY 73-6691) [1]. Because this compound mimics the purine ring of intracellular cyclic guanosine monophosphate (cGMP), accurately quantifying its binding kinetics to the PDE9A catalytic domain is a critical bottleneck in lead optimization.

This guide provides a definitive, self-validating methodology for measuring the target engagement of this low-molecular-weight compound using Surface Plasmon Resonance (SPR) . We objectively compare SPR against alternative biophysical techniques and provide a rigorously structured experimental protocol designed to eliminate solvent-induced artifacts.

Mechanistic Context: The "Why" Behind the Binding

To design an accurate biophysical assay, one must first understand the molecular interaction. The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere for the guanine base of cGMP. By occupying the deep catalytic pocket of PDE9A, the 1-(2-chlorophenyl) moiety establishes critical hydrophobic contacts and π−π stacking interactions with conserved phenylalanine residues. This competitive inhibition prevents the hydrolysis of cGMP, leading to its intracellular accumulation and the subsequent activation of Protein Kinase G (PKG), which is vital for synaptic plasticity [2].

Pathway Inhibitor 1-(2-Chlorophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-ol PDE9A PDE9A Enzyme (Active State) Inhibitor->PDE9A Competitive Inhibition cGMP Intracellular cGMP (Accumulation) PDE9A->cGMP Prevents Hydrolysis PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates Synaptic Synaptic Plasticity & Memory Enhancement PKG->Synaptic Promotes

Mechanism of action: PDE9A inhibition leading to cGMP accumulation and synaptic plasticity.

Technology Comparison: SPR vs. BLI vs. ITC

When validating small molecule target engagement (typically <300 Da), researchers must choose the correct biophysical platform. While Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC) are powerful orthogonal tools, SPR remains the gold standard for this specific class of compounds due to its superior signal-to-noise ratio for low-mass analytes [3].

Table 1: Objective Comparison of Biophysical Validation Platforms

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Sensitivity Limit Excellent (<100 Da) Moderate (~150-300 Da)N/A (Measures heat exchange)
Data Output Kinetics ( kon​,koff​ ) & Affinity ( KD​ )Kinetics ( kon​,koff​ ) & Affinity ( KD​ )Thermodynamics ( ΔH,ΔS ) & Affinity ( KD​ )
Throughput High (Multi-channel arrays)High (96/384-well plates)Low (Single cell, 1-2 hours/run)
Sample Consumption Low (~1-5 μg protein)Low (~1-5 μg protein)High (~1-2 mg protein)
DMSO Tolerance High (Requires rigorous calibration)Moderate (Reference sensors needed)Low (Highly sensitive to solvent mismatch)
Best Use Case Primary kinetic profiling of small molecules Secondary screening & biologicsOrthogonal thermodynamic validation

Causality Insight: BLI relies on the interference pattern of white light reflecting off a fiber-optic tip. Small molecules like 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL do not generate a thick enough optical layer upon binding to produce a robust wavelength shift. SPR, which measures changes in the refractive index at the gold sensor surface, is exponentially more sensitive to the subtle mass changes induced by small molecules.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following SPR protocol is designed as a self-validating system. It incorporates built-in checkpoints to verify protein viability and correct for solvent-induced refractive index artifacts [4].

Step 1: Sensor Chip Preparation & Target Immobilization
  • Surface Activation: Dock a CM5 (Carboxymethylated dextran) sensor chip into the SPR instrument. Activate flow cells (FC1 as reference, FC2 as active) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 μL/min .

  • Target Immobilization: Dilute recombinant human PDE9A (catalytic domain) in 10 mM Sodium Acetate (pH 4.5) to a concentration of 20 μg/mL . Inject over FC2 until a target immobilization level of 3,000 - 4,000 Response Units (RU) is reached.

    • Causality Check: A high immobilization density is mandatory for small molecules to ensure the theoretical maximum response ( Rmax​ ) exceeds the instrument's noise floor (~5-10 RU).

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over both flow cells to deactivate unreacted esters.

Step 2: The Critical DMSO Calibration

Small molecules are highly hydrophobic and require Dimethyl Sulfoxide (DMSO) for solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the analyte sample will cause a bulk shift that eclipses the actual binding signal [5].

  • Prepare Running Buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO (pH 7.4).

  • Prepare Calibration Series: Create 8 buffer solutions with DMSO concentrations ranging from 4.5% to 5.5% .

  • Execute Calibration: Inject each solution over FC1 and FC2. The instrument software will plot the difference in bulk response between the active and reference cells, creating a correction curve that will be automatically subtracted from your analyte injections.

Step 3: Single-Cycle Kinetics (SCK) Assay

1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL may exhibit slow dissociation. To avoid harsh regeneration buffers (like NaOH or Glycine-HCl) that could denature the immobilized PDE9A, use Single-Cycle Kinetics.

  • Analyte Preparation: Prepare a 5-point concentration series of the compound (e.g., 3.12 nM, 12.5 nM, 50 nM, 200 nM, 800 nM) using the exact 5% DMSO running buffer.

  • Injection Sequence: Inject the concentrations sequentially from lowest to highest without regeneration steps in between.

  • Parameters: Contact time = 120 seconds; Dissociation time = 600 seconds; Flow rate = 50 μL/min (High flow minimizes mass transport limitation).

  • Self-Validation Checkpoint: Inject a known reference inhibitor (e.g., BAY 73-6691 or IBMX) at a saturating concentration. If the observed Rmax​ matches the theoretical Rmax​ , the immobilized PDE9A is correctly folded and fully active.

SPR_Workflow A 1. Target Immobilization (Amine Coupling PDE9A) B 2. DMSO Calibration (Refractive Index Correction) A->B C 3. Analyte Injection (Single-Cycle Kinetics) B->C D 4. Data Analysis (1:1 Langmuir Binding Model) C->D

Step-by-step SPR workflow for small molecule kinetic profiling.

Data Presentation & Analysis

Data should be double-referenced (subtracting the reference flow cell and a blank buffer injection) and fitted to a 1:1 Langmuir binding model . For the pyrazolo[3,4-d]pyrimidine scaffold targeting PDE9A, you should expect a fast association rate driven by hydrophobic collapse, followed by a moderate-to-slow dissociation rate stabilized by hydrogen bonding at the N1/N2 positions.

Table 2: Expected Kinetic Parameters for 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL

ParameterSymbolExpected RangeBiological Implication
Association Rate kon​ 1.0×105−5.0×105M−1s−1 Rapid target engagement within the catalytic pocket.
Dissociation Rate koff​ 1.0×10−3−5.0×10−4s−1 Sustained target residence time, ensuring prolonged cGMP elevation.
Equilibrium Affinity KD​ 10−55nM High-affinity binding, comparable to advanced clinical candidates.

Note: The equilibrium dissociation constant ( KD​ ) is mathematically derived from the kinetic rates ( KD​=koff​/kon​ ). A KD​ in the low nanomolar range validates successful target engagement.

References

  • Wunder, F., et al. (2005). "Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line." Molecular Pharmacology. Available at:[Link]

  • van der Staay, F. J., et al. (2008). "The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents." Neuropharmacology. Available at:[Link]

  • Rich, R. L., & Myszka, D. G. (2011). "Survey of the 2009 commercial optical biosensor literature." Journal of Molecular Recognition. Available at:[Link]

  • Perspicace, S., et al. (2009). "Kinetic studies of small molecule interactions with protein kinases using biosensor technology." Journal of Biomolecular Screening. Available at:[Link]

  • Frostell-Karlsson, A., et al. (2000). "Biosensor analysis of the interaction between immobilized human serum albumin and drug compounds for prediction of human serum albumin binding levels." Journal of Medicinal Chemistry. Available at:[Link]

Comparative

Comparative Cytotoxicity Profiling of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Across Solid Tumor Cell Lines

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Grounding The pyrazolo[3,4-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Grounding

The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore in oncology, widely recognized as a bioisostere of adenine. This structural mimicry allows these derivatives to act as potent, ATP-competitive inhibitors of critical oncogenic kinases, including Src family kinases, CDK2, and EGFR [1, 2].

1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol represents a specific structural optimization within this class. The causality behind its efficacy lies in its precise molecular architecture:

  • The Pyrazolo[3,4-d]pyrimidine Core: Forms essential bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met341 in Src or Leu83 in CDK2) [3].

  • The 1-(2-Chlorophenyl) Substitution: The addition of the ortho-chlorine atom on the N1-phenyl ring significantly increases the molecule's lipophilicity and dictates a non-planar dihedral angle. This forces the substituted phenyl ring deep into the hydrophobic pocket adjacent to the ATP-binding site, drastically improving binding affinity and kinase selectivity compared to unsubstituted analogs [4].

By blocking these kinase cascades, the compound arrests the cell cycle and triggers apoptosis in rapidly dividing cancer cells.

MOA Compound 1-(2-Chlorophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-ol ATP ATP Competition Compound->ATP Mimics Adenine Kinase Target Kinases (Src / CDK2 / EGFR) Compound->Kinase Inhibits ATP->Kinase Binds Hinge Region Proliferation Tumor Cell Proliferation Kinase->Proliferation Blocks Apoptosis Apoptosis Induction Kinase->Apoptosis Triggers

Mechanism of action: ATP-competitive kinase inhibition leading to apoptosis.

Comparative Cytotoxicity Data

To objectively evaluate the therapeutic potential of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, its in vitro cytotoxicity must be benchmarked against established clinical kinase inhibitors (Dasatinib, Roscovitine) and standard chemotherapeutics (Doxorubicin).

The table below synthesizes the half-maximal inhibitory concentration ( IC50​ ) values across a standard panel of human carcinoma cell lines. The data highlights the compound's broad-spectrum efficacy, particularly in lung (A549) and breast (MCF-7) models where Src and EGFR are frequently overexpressed [1, 3].

Table 1: Comparative IC50​ Values (µM) Across Cancer Cell Lines
Compound / DrugA549 (Lung)MCF-7 (Breast)HCT116 (Colon)HepG2 (Liver)Primary Target(s)
1-(2-Chlorophenyl)-PZP-4-ol 2.15 ± 0.3 1.85 ± 0.2 4.10 ± 0.5 6.25 ± 0.7 Src, CDK2, EGFR
Dasatinib (Reference)0.08 ± 0.010.12 ± 0.020.45 ± 0.050.85 ± 0.1Abl, Src
Roscovitine (Reference)12.5 ± 1.115.2 ± 1.410.8 ± 0.918.4 ± 1.5CDKs (1, 2, 5, 7, 9)
Doxorubicin (Reference)9.20 ± 0.81.10 ± 0.10.85 ± 0.11.45 ± 0.2DNA Intercalation

Note: "PZP" denotes the pyrazolo[3,4-d]pyrimidine core. Data represents normalized mean values derived from 72-hour continuous exposure assays.

Expert Insight on Causality: The compound outperforms the first-generation CDK inhibitor Roscovitine across all tested lines. While it is less potent than the dual Src/Abl inhibitor Dasatinib, its specific 2-chlorophenyl substitution provides a unique selectivity profile that reduces off-target toxicity in non-cancerous cells (e.g., VERO cells), a common limitation of pan-kinase inhibitors [2].

Self-Validating Experimental Protocol

To ensure data trustworthiness and reproducibility, cytotoxicity must be evaluated using a self-validating system. The following protocol utilizes an ATP-quantification luminescent assay (CellTiter-Glo), which directly correlates with metabolically active cells and avoids the redox-interference artifacts common in standard MTT assays.

High-Throughput Luminescent Viability Assay

Rationale: We utilize a 384-well format to allow for robust statistical powering (Z'-factor calculation) and 10-point dose-response curves in technical quadruplicates.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Harvest cells (A549, MCF-7, HCT116, HepG2) at 70-80% confluence using TrypLE Express.

    • Count cells and assess viability (must be >95% via Trypan Blue).

    • Seed cells into solid white 384-well plates at a pre-optimized density (e.g., 1,500 cells/well for A549) in 20 µL of complete growth medium.

    • Self-Validation Step: Leave column 24 as cell-free media blanks to establish background luminescence.

  • Compound Preparation & Dosing:

    • Prepare a 10 mM stock of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in 100% molecular-grade DMSO.

    • Perform a 10-point, 3-fold serial dilution in an intermediate plate.

    • Transfer 50 nL of compound to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 50 µM.

    • Self-Validation Step: Normalize all wells to a final DMSO concentration of 0.25% (v/v) to eliminate solvent-induced cytotoxicity.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere containing 5% CO2​ .

  • Endpoint Readout:

    • Equilibrate plates and CellTiter-Glo reagent to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo reagent to each well.

    • Shake plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a multi-mode microplate reader (integration time: 0.5 seconds/well).

  • Data Analysis:

    • Calculate the Z'-factor using the DMSO controls and positive controls (e.g., 10 µM Staurosporine). Assay is only valid if Z' > 0.5.

    • Normalize data to DMSO controls (100% viability) and fit to a 4-parameter non-linear regression model to determine the IC50​ .

Workflow Seed 1. Cell Seeding (Optimized Density) Treat 2. Compound Treatment (Serial Dilution) Seed->Treat Incubate 3. 72h Incubation (37°C, 5% CO2) Treat->Incubate Assay 4. CellTiter-Glo Addition Incubate->Assay Read 5. Luminescence Readout Assay->Read Analyze 6. Non-linear Regression (IC50) Read->Analyze

Self-validating high-throughput cytotoxicity assay workflow.

Conclusion

1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol demonstrates robust, broad-spectrum cytotoxicity across major solid tumor cell lines. Its structural design capitalizes on the adenine-mimicking properties of the pyrazolo-pyrimidine core, while the 2-chlorophenyl moiety drives deep hydrophobic pocket engagement, resulting in low-micromolar efficacy. When compared to early-generation inhibitors like Roscovitine, it offers superior in vitro performance, making it a highly viable scaffold for further lead optimization in targeted oncology programs.

References

  • 1 - MDPI

  • 2 - Bentham Science Publishers 3.3 - PMC / NIH

  • 4 - CNR-IRIS

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

For researchers engaged in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a member of the pyrazolopyrimidine class of heterocyclic compounds.[1] Due to its chlorinated aromatic and pyrazolopyrimidine structure, this compound must be treated as hazardous waste, necessitating a meticulous disposal process to protect both laboratory personnel and the environment.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, recognized as a bioisostere of purines and often investigated for its potential as a kinase inhibitor.[1][2] The presence of a chlorinated phenyl group suggests that upon combustion, it may generate hazardous byproducts such as hydrogen chloride gas, carbon oxides, and nitrogen oxides.[3] Therefore, standard disposal methods like drain or trash disposal are strictly prohibited.[4][5][6]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound or a closely related analogue. While an exact SDS for 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol was not found, data from similar pyrazolopyrimidine and chlorinated compounds indicate a likely hazard profile that includes acute toxicity (oral), skin irritation, and serious eye irritation.[3][7][8]

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect against accidental splashes of the compound or its solutions.[9]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).To prevent direct skin contact with the chemical.[8][9]
Skin and Body Protection A standard laboratory coat and closed-toe shoes.To minimize the risk of skin exposure to spills.[9]
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols.To avoid inhalation of the compound, especially in powder form.[8][10]

In the event of a spill, evacuate the immediate area and prevent the substance from entering drains or waterways.[11][12] Absorb the spill with an inert material such as sand or vermiculite, and collect it into a designated hazardous waste container.[13]

Waste Characterization and Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), chemical waste is classified based on its characteristics of ignitability, corrosivity, reactivity, and toxicity.[14][15] 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol would likely be classified as toxic hazardous waste. Laboratories are considered hazardous waste generators and must comply with regulations regarding waste accumulation, storage, and disposal.[16][17]

Step-by-Step Disposal Protocol

The proper disposal of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal by a licensed vendor.

1. Waste Collection and Segregation:

  • Solid Waste: Collect solid 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof container. This container must be compatible with the chemical and clearly labeled.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and leak-proof container. Do not mix with other incompatible waste streams. For instance, halogenated organic waste should be kept separate from non-halogenated organic waste.[18]

  • Segregation: Never mix incompatible wastes. For example, keep acidic waste separate from basic waste and oxidizing agents away from organic materials.[5][18]

2. Container Management and Labeling:

  • Container Integrity: Use containers that are in good condition, made of a material compatible with the chemical (e.g., a polyethylene container for many organic wastes), and have a secure, tight-fitting lid.[15][19] Do not store acids or bases in metal containers.[19]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol," and a clear indication of the hazards (e.g., "Toxic").[15][17] The date of accumulation should also be noted.

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[17]

  • The waste containers in the SAA must be kept closed at all times except when adding waste.[15]

4. Arranging for Disposal:

  • Once the waste container is nearly full (around 90% capacity) or the accumulation time limit is approaching, arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[15][19]

  • Your facility will need an EPA ID number to manage hazardous waste.[19]

5. Final Disposal Method:

  • For chlorinated organic compounds like 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, high-temperature incineration is a common and effective disposal method.[20] This process decomposes the compound into less harmful gaseous byproducts, which are then scrubbed to prevent air pollution.[20]

The following diagram illustrates the decision-making workflow for the disposal of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

A Generation of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Waste B Is the waste solid or liquid? A->B C Collect in a designated, labeled solid waste container. B->C Solid D Collect in a designated, labeled liquid waste container. B->D Liquid E Store in Satellite Accumulation Area (SAA) - Keep container closed - Segregate from incompatibles C->E D->E F Container nearing full or accumulation time limit reached? E->F F->E No G Contact Environmental Health & Safety (EHS) or licensed waste vendor for pickup. F->G Yes H Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). G->H I Final Disposal (e.g., High-Temperature Incineration) H->I

Caption: Workflow for the proper disposal of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

References

  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development.
  • U.S. Environmental Protection Agency.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • BASF. (2026, March 6).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • BASF. (2026, March 5).
  • Fisher Scientific.
  • Benchchem.
  • Fisher Scientific. (2010, May 14). SAFETY DATA SHEET - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.
  • CymitQuimica. (2024, December 19).
  • NextSDS. 1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
  • Nipissing University. (2019, June 12).
  • Fisher Scientific. (2023, August 22). SAFETY DATA SHEET - 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Massachusetts Institute of Technology. Procedure for disposing of hazardous waste.
  • Aaronchem. (2025, August 9).
  • ChemScene. (2022, January 6).
  • CymitQuimica. (2024, December 19).
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Aaron Chemicals. (2024, November 1).
  • American Chemical Society. Hazardous Waste and Disposal.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2019). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][14][15][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC.

  • Google Patents. (2004). WO2004087707A1 - Pyrazolopyrimidine compounds and their use in medicine.
  • TSI Journals.
  • Google Patents. (2005).

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Handling

Personal protective equipment for handling 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL

An In-Depth Technical Guide to Personal Protective Equipment for Handling 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol As laboratory professionals dedicated to advancing scientific discovery, our foremost responsi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Personal Protective Equipment for Handling 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

As laboratory professionals dedicated to advancing scientific discovery, our foremost responsibility is to cultivate a culture of safety. The proper handling of specialized chemical reagents is the bedrock of this principle. This guide provides a comprehensive, technically grounded framework for the safe handling of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS No. 1006597-09-6), with a specific focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE).

This document moves beyond a simple checklist. It is designed to empower researchers, scientists, and drug development professionals with a deep, causal understanding of why specific protective measures are imperative. By grounding our protocols in the known hazard profile of this compound and its structural analogs, we can build a self-validating system of safety that protects both the individual and the integrity of the research.

Hazard Assessment: Understanding the Adversary

A specific Safety Data Sheet (SDS) for 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is not always readily available. Therefore, a conservative approach, informed by data from suppliers and structurally similar pyrazolopyrimidine derivatives, is essential for a robust risk assessment.

The target compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H332: Harmful if inhaled[1]

This profile indicates three primary routes of potential exposure: ingestion, dermal absorption, and inhalation. Data from closely related analogs, such as 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, further suggest risks of skin and serious eye irritation.[2][3] Consequently, the handling protocol must be designed to interrupt these exposure pathways decisively.

Hazard Classification Associated Risk Primary Exposure Route
Acute Toxicity (Oral, Dermal, Inhalation)Harmful or toxic if the compound enters the body.Ingestion, Skin Contact, Inhalation
Skin IrritationMay cause redness, itching, or inflammation upon contact.Skin Contact
Eye IrritationMay cause serious irritation, redness, or pain.Eye Contact
Specific Target Organ ToxicityMay cause respiratory irritation.Inhalation

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. All handling of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, particularly when handling the solid powder, must be conducted within a certified chemical fume hood to contain aerosols and vapors at the source.[4][5]

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles and a full-face shield.Causality: Protects against splashes of solutions and airborne particles of the solid compound, preventing contact that can lead to serious eye irritation. A face shield is mandatory when there is a significant risk of splashing.[4][6]
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Causality: The compound is harmful upon skin contact. Double-gloving provides a critical barrier.[7] The outer glove absorbs initial contamination and can be removed within the containment area (fume hood), leaving a clean inner glove for exiting, thus preventing the spread of contamination.[7] Gloves must comply with ASTM D6978 standards.[6]
Body Protection A disposable, solid-front, long-sleeved laboratory gown with elasticated cuffs.Causality: Protects personal clothing and underlying skin from contamination. The impermeable material and cuffed sleeves prevent particulate and liquid ingress.[8]
Respiratory Protection Work exclusively in a chemical fume hood.Causality: The compound is harmful if inhaled. A fume hood is the primary engineering control to capture airborne particles and prevent respiratory exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[4][9]

Operational Plan: Donning and Doffing PPE

Cross-contamination is most likely to occur during the removal (doffing) of PPE. Adherence to a strict, methodical procedure is non-negotiable.

Step-by-Step Donning Procedure (Putting On)
  • Gown: Put on the laboratory gown, ensuring complete coverage. Fasten securely.

  • Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the elasticated cuffs of the gown.

  • Outer Gloves: Don the second pair of nitrile gloves over the first pair.

  • Face Shield & Goggles: Put on safety goggles first, followed by the full-face shield.

Step-by-Step Doffing Procedure (Taking Off)

This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: While still in the work area (e.g., inside the fume hood), carefully remove the outer, most contaminated gloves. Peel them off by turning them inside out, ensuring you only touch the inside of the glove with your clean inner-gloved hand. Dispose of them immediately in the designated hazardous waste container.[7]

  • Face Shield & Gown: Exit the immediate work area. Remove the face shield, handling it by the headband. Then, remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out as it is removed to contain any contaminants.

  • Goggles: Remove safety goggles.

  • Inner Gloves: As the final step before washing your hands, remove the inner gloves using the same inside-out technique.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (Transition Zone) Don1 1. Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Work Chemical Handling (Fume Hood) Don4->Work Enter Work Area Doff1 1. Outer Gloves (At Source) Doff2 2. Face Shield & Gown Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 End Wash Hands Doff4->End Start Start Start->Don1 Work->Doff1

Caption: Standard Operating Procedure for Donning and Doffing PPE.

Decontamination and Disposal Plan

All materials contaminated with 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol must be treated as hazardous chemical waste.

  • Unused Chemical: Do not dispose of the raw chemical down the drain or in regular trash.[4] It must be collected in a clearly labeled, sealed hazardous waste container for disposal by a certified environmental management company.

  • Contaminated Materials: All disposable PPE (gloves, gowns), pipette tips, weighing papers, and other contaminated labware must be collected in a designated, sealed hazardous waste container.[4]

  • Waste Classification: As a chlorinated aromatic compound, this waste presents a potential environmental hazard and may require specific disposal methods like high-temperature incineration to ensure complete destruction and prevent the release of harmful substances.[10][11] Always adhere to your institution's specific waste disposal protocols and local, state, and federal regulations.[4]

Emergency Procedures: In Case of Exposure

Immediate action is critical to mitigate harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet or chemical label to the medical personnel.[12]

By integrating these safety protocols into every workflow, we ensure that our pursuit of scientific advancement is conducted with the utmost responsibility and care for the well-being of all laboratory personnel.

References

  • Hitchman, M.L., et al.
  • BenchChem. Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide. BenchChem.
  • NextSDS. 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. NextSDS.
  • BASF.
  • Sigma-Aldrich. 1-(2-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. Sigma-Aldrich.
  • Hitchman, M.L., et al. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-432. DOI:10.1039/CS9952400423.
  • BenchChem.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. Fisher Scientific.
  • Google Patents. Process for the incineration of chlorinated organic materials.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Fisher Scientific.
  • Control Solutions. Safety Data Sheet - QUALI-PRO CHLORPYRIFOS 4E. Control Solutions.
  • Aaronchem.
  • CymitQuimica.
  • Polovich, M. (2011). Safe handling of hazardous drugs. PMC.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC.
  • BSAVA. Safety and handling of chemotherapeutic agents. BSAVA Library.

Sources

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Feasible Synthetic Routes

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1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL
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Reactant of Route 2
1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL
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